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molecular formula C13H13N5O2 B8652333 2-(3-Imidazol-1-ylpropylamino)-5-nitrobenzonitrile

2-(3-Imidazol-1-ylpropylamino)-5-nitrobenzonitrile

Cat. No. B8652333
M. Wt: 271.27 g/mol
InChI Key: QMSZIXUUIPYHJV-UHFFFAOYSA-N
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Patent
US06638321B1

Procedure details

Starting with 36.5 g (0.2 mol) of 2-chloro-5-nitrobenzonitrile and 31.3 g (0.25 mol) of 3-imidazol-1-ylpropylamine, and after purification by recrystallization from refluxing at 96 ° ethanol, 28.2 g of yellow crystals melting at 177° C. (Kofler) were obtained, the elemental analysis of which, calculated for C13H13N5O2, was:
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
31.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[C:4]#[N:5].[N:13]1([CH2:18][CH2:19][CH2:20][NH2:21])[CH:17]=[CH:16][N:15]=[CH:14]1>>[N:13]1([CH2:18][CH2:19][CH2:20][NH:21][C:2]2[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=2[C:4]#[N:5])[CH:17]=[CH:16][N:15]=[CH:14]1

Inputs

Step One
Name
Quantity
36.5 g
Type
reactant
Smiles
ClC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
31.3 g
Type
reactant
Smiles
N1(C=NC=C1)CCCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after purification
CUSTOM
Type
CUSTOM
Details
by recrystallization
TEMPERATURE
Type
TEMPERATURE
Details
from refluxing at 96 ° ethanol

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)CCCNC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 28.2 g
YIELD: CALCULATEDPERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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